DSM-74 PfDHODH Enzyme Inhibition and Human Selectivity Compared to Early Analogs
DSM-74 inhibits recombinant PfDHODH with an IC50 of 0.28 μM, representing a 6-fold reduction in potency compared to DSM1 (IC50 = 0.047 μM) [1]. However, both compounds demonstrate excellent selectivity over human DHODH, with IC50 values >100 μM, translating to a >357-fold selectivity window for PfDHODH [1]. The key differentiation lies in metabolic stability, not enzyme potency.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PfDHODH: 0.28 μM; hDHODH: >100 μM |
| Comparator Or Baseline | DSM1 (naphthyl analog): PfDHODH: 0.047 μM; hDHODH: >100 μM [1] |
| Quantified Difference | DSM-74 is ~6-fold less potent than DSM1 against PfDHODH in vitro. |
| Conditions | Recombinant PfDHODH enzyme assay; 384-well format; colorimetric DCIP method [2] |
Why This Matters
This data confirms that enzyme potency alone is a poor predictor of in vivo efficacy; procurement decisions based solely on lower in vitro IC50 would incorrectly favor DSM1, a compound with no in vivo activity.
- [1] Gujjar R, et al. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice. J Med Chem. 2009;52(7):1864-1872. View Source
- [2] Baldwin J, et al. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. J Biol Chem. 2005;280(23):21847-21853. View Source
